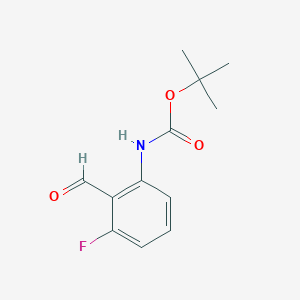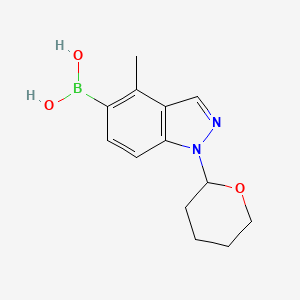
(4-Methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-5-yl)boronic acid
描述
(4-Methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-5-yl)boronic acid is a boronic acid derivative with a unique structure that includes a tetrahydropyran ring, a methyl group, and an indazole moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-5-yl)boronic acid typically involves the formation of the boronic acid group through the reaction of an appropriate precursor with a boron-containing reagent. Common synthetic routes include:
Suzuki-Miyaura Coupling: This method involves the coupling of an aryl halide with a boronic acid or boronate ester in the presence of a palladium catalyst and a base.
Hydroboration-Oxidation: This method involves the addition of borane to an alkene, followed by oxidation to form the boronic acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.
化学反应分析
Types of Reactions
(4-Methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-5-yl)boronic acid undergoes several types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can undergo reduction reactions to form corresponding alcohols or amines.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or sodium perborate are commonly used.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Palladium catalysts and bases like potassium carbonate or sodium hydroxide are used in coupling reactions.
Major Products
The major products formed from these reactions include boronic esters, alcohols, amines, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
科学研究应用
(4-Methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-5-yl)boronic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through coupling reactions.
Biology: Investigated for its potential as a proteasome inhibitor, which could have implications in cancer therapy.
Medicine: Explored for its potential use in drug development, particularly in the design of boron-containing pharmaceuticals.
Industry: Utilized in the development of advanced materials, such as boron-doped polymers and catalysts.
作用机制
The mechanism of action of (4-Methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-5-yl)boronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and other biological applications. The compound’s indazole moiety may also contribute to its biological activity by interacting with specific receptors or enzymes.
相似化合物的比较
Similar Compounds
- 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-boronic acid
- 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-boronic acid
- 1-(Tetrahydro-2H-pyran-2-yl)-1H-imidazole-5-boronic acid
Uniqueness
(4-Methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-5-yl)boronic acid is unique due to its combination of a boronic acid group with an indazole moiety, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, distinguishing it from other boronic acid derivatives.
属性
IUPAC Name |
[4-methyl-1-(oxan-2-yl)indazol-5-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BN2O3/c1-9-10-8-15-16(13-4-2-3-7-19-13)12(10)6-5-11(9)14(17)18/h5-6,8,13,17-18H,2-4,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMWGDNRSRGGZAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C2=C(C=C1)N(N=C2)C3CCCCO3)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-3-yl}piperidine](/img/structure/B1447598.png)
![hexahydro-1H-cyclopenta[c]furan-5-amine](/img/structure/B1447600.png)
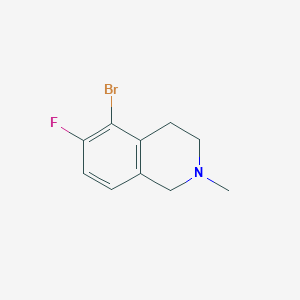
![Methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-(trifluoromethyl)phenyl]prop-2-enoate](/img/structure/B1447608.png)
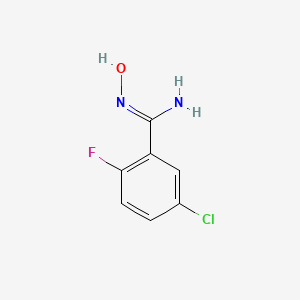
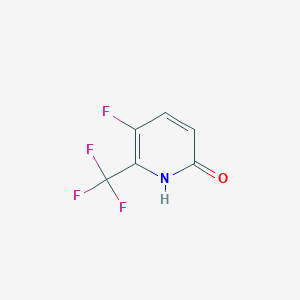
![1-(5H-Pyrrolo[2,3-b]pyrazin-7-yl)ethanone](/img/structure/B1447611.png)
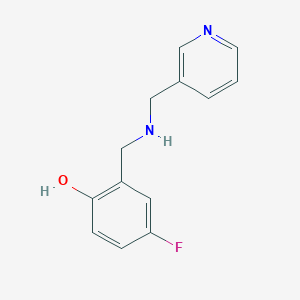
![4-Fluoro-1-methyl-1H-benzo[d]imidazole](/img/structure/B1447613.png)
![4-Isobutyl-[1,4]diazepan-5-one](/img/structure/B1447614.png)
![5-Bromo-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B1447615.png)
![6-Fluoro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1447617.png)

